molecular formula C7H7ClN2O2 B1631788 Methyl 5-chloro-6-methylpyrazine-2-carboxylate CAS No. 77168-85-5

Methyl 5-chloro-6-methylpyrazine-2-carboxylate

Cat. No. B1631788
CAS RN: 77168-85-5
M. Wt: 186.59 g/mol
InChI Key: GGNGFNQPYMKDDR-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-6-methylpyrazine-2-carboxylate” is a chemical compound with potential applications in pharmaceutical and chemical research . It exhibits moderate hydrophobicity and the ability to interact with polar substances . The compound can inhibit the STING pathway, making it a promising immunomodulator for diseases like cancer .


Synthesis Analysis

The synthesis of “Methyl 5-chloro-6-methylpyrazine-2-carboxylate” involves several steps. The first step is the preparation of methyl 5-(bromomethyl) pyrazine-2-carboxylate . More details about the synthesis process are not available in the search results.


Molecular Structure Analysis

The molecular formula of “Methyl 5-chloro-6-methylpyrazine-2-carboxylate” is C7H7ClN2O2 . Its InChI Code is 1S/C7H7ClN2O2/c1-4-6(8)9-3-5(10-4)7(11)12-2/h3H,1-2H3 .


Physical And Chemical Properties Analysis

“Methyl 5-chloro-6-methylpyrazine-2-carboxylate” is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.59 g/mol . It possesses several notable physical and chemical properties. With an XLogP3-AA value of 1.3, it suggests moderate hydrophobicity . The compound has a topological polar surface area of 52.1 Ų, indicating its ability to interact with polar substances .

Scientific Research Applications

Specific Scientific Field

Immunology and Oncology

Summary of the Application

“Methyl 5-chloro-6-methylpyrazine-2-carboxylate” has been identified as an immunomodulator with potential applications in the treatment, prevention, or amelioration of various diseases and disorders, including cancer and infections .

Methods of Application or Experimental Procedures

The compound can inhibit the Stimulator of Interferon Genes (STING) pathway . The STING pathway plays a crucial role in immune response regulation, particularly in the activation of interferon genes .

Results or Outcomes

By antagonizing STING activation, “Methyl 5-chloro-6-methylpyrazine-2-carboxylate” offers a potential therapeutic approach for conditions where aberrant STING signaling contributes to disease manifestations .

Application in Physiology

Specific Scientific Field

Physiology and Neurology

Summary of the Application

“Methyl 5-chloro-6-methylpyrazine-2-carboxylate” is the key material to prepare the NMDA receptor . The NMDA receptor plays a critical role in regulating the strength of synapses, that is, in regulating synaptic plasticity .

Methods of Application or Experimental Procedures

The first synthesis route includes five steps to get NMDA receptor . The first step is the preparation of methyl 5- (bromomethyl) pyrazine-2-carboxylate .

Results or Outcomes

The NMDA receptor is at the molecular core of brain function, and in particular the cognitive functions of learning and memory .

Safety And Hazards

Safety precautions should be taken when handling this compound, including proper ventilation, personal protective equipment, and following safety procedures outlined in the Material Safety Data Sheet (MSDS) or provided by the manufacturer . Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

methyl 5-chloro-6-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-6(8)9-3-5(10-4)7(11)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNGFNQPYMKDDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504556
Record name Methyl 5-chloro-6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-6-methylpyrazine-2-carboxylate

CAS RN

77168-85-5
Record name 2-Pyrazinecarboxylic acid, 5-chloro-6-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77168-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-6-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 4,5-dihydro-6-methyl-5-oxo-2-pyrazine carboxylate (M. Mano, T. Seo, K. Imai, Chem. Pharm. Bull 10:3057-3063, 1980) in DMF (20 mL) was added POCl3 (20 mL). The reaction was refluxed for 0.5 h and then poured into ice. The aqueous layer was extracted with CHCl3 dried (MgSO4) and concentrated. The residue was chromatographed (SiO2, CHCl3) to provide the title compound (2.34 g, 52% yield); m.p. 49°-50° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RA Volkmann, CM Fanger, DR Anderson, VR Sirivolu… - PLoS …, 2016 - journals.plos.org
… -2-carboxylate 11b from Enamine Building Blocks, methyl 5-(aminomethyl)pyridine-2-carboxylate 11c from Aurora Building Blocks and methyl 5-chloro-6-methylpyrazine-2-carboxylate …
Number of citations: 49 journals.plos.org
AP Ayscough, GA Showell, MR Teall, HE Temple… - WO2010092342, 2010 - i.moscow
… homopiperazine and methyl 5- chloro-6-methylpyrazine-2-carboxylate (CAS 77168-85-5). … using piperazine and methyl 5-chloro-6- methylpyrazine-2-carboxylate (CAS 77168-85-5). …
Number of citations: 2 i.moscow

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